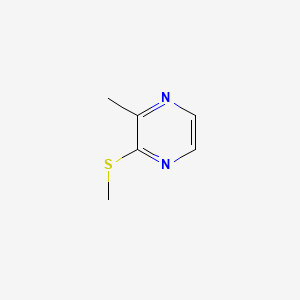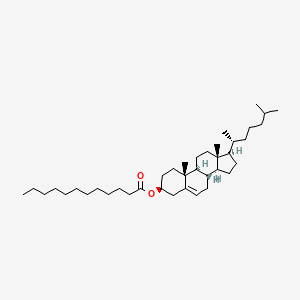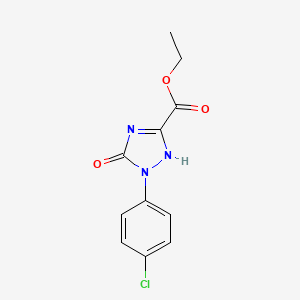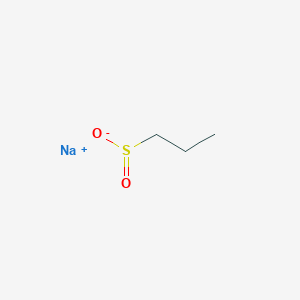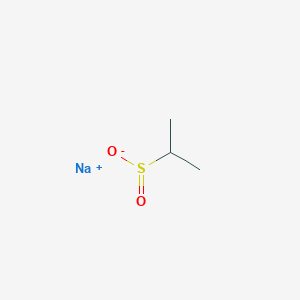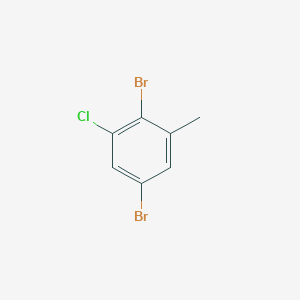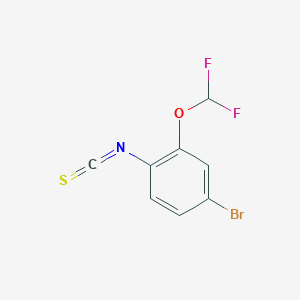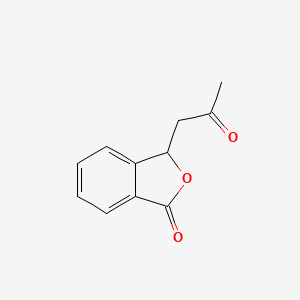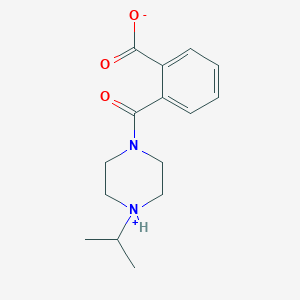![molecular formula C19H44N2O7Si2 B7780007 Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)
Bis([3-triethoxysilyl)propyl]urea
Vue d'ensemble
Description
Bis([3-triethoxysilyl)propyl]urea: is an organosilicon compound that features two triethoxysilyl groups attached to a urea moiety via propyl linkers. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis([3-triethoxysilyl)propyl]urea typically involves the reaction of 3-isocyanatopropyltriethoxysilane with 3-aminopropyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Bis([3-triethoxysilyl)propyl]urea undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the triethoxysilyl groups, which can react with water or other nucleophiles to form silanol groups, leading to the formation of siloxane bonds .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Initiators or catalysts to facilitate the polymerization process.
Major Products: The major products formed from these reactions include siloxane polymers and networks, which are used in various applications such as coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis([3-triethoxysilyl)propyl]urea is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites .
Biology and Medicine: In biological and medical research, this compound is utilized for surface modification of nanoparticles and biomaterials to improve their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable bonds with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Bis([3-triethoxysilyl)propyl]urea involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable network that enhances the mechanical and chemical properties of the material. The urea moiety also contributes to the compound’s ability to form hydrogen bonds, further improving its adhesion properties .
Comparaison Avec Des Composés Similaires
Bis([3-triethoxysilyl)propyl]tetrasulfide: This compound contains a tetrasulfide linkage instead of a urea moiety, which imparts different chemical and physical properties.
N-[3-(Triethoxysilyl)propyl]urea: This compound is similar but contains only one triethoxysilyl group attached to the urea moiety.
Uniqueness: Bis([3-triethoxysilyl)propyl]urea is unique due to its dual triethoxysilyl groups and urea moiety, which provide a combination of strong adhesion properties and the ability to form stable siloxane networks. This makes it particularly valuable in applications requiring robust and durable materials .
Propriétés
IUPAC Name |
1,3-bis(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIHBQJHORMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




